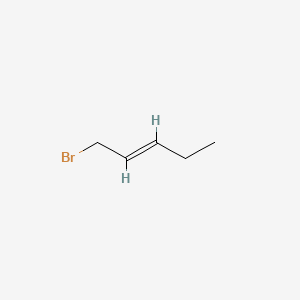

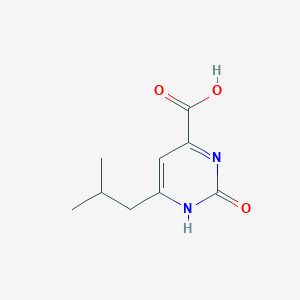

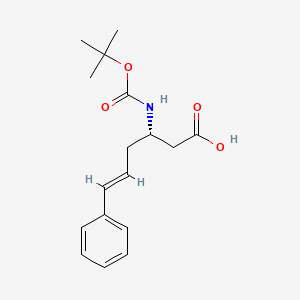

Acide Boc-(S)-3-amino-(6-phényl)-5-hexénoïque

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Boc-(S)-3-Amino-(6-phenyl)-5-hexenoic acid is a compound of interest in organic chemistry and biochemistry. It is characterized by the presence of a Boc (tert-butoxycarbonyl) protecting group, an amino group, and a phenyl-substituted hexenoic acid chain. This compound is often used in peptide synthesis and other organic reactions due to its unique structural features.

Applications De Recherche Scientifique

Synthèse de peptides

Le groupe Boc est un groupe protecteur courant utilisé dans la synthèse de peptides. Il protège le groupe amino des réactions indésirables pendant le processus de synthèse. Le composé en question peut être utilisé dans la synthèse de peptides, en particulier lorsque la stéréochimie spécifique est requise. Le groupe Boc peut être éliminé en milieu acide sans affecter le reste de la molécule, ce qui en fait un outil polyvalent en chimie peptidique .

Chimie médicinale

En chimie médicinale, la structure du composé peut être intégrée à des molécules plus grandes pour améliorer leurs propriétés pharmacocinétiques. Son groupe phényle peut améliorer les interactions avec les cibles biologiques, tandis que le groupe Boc assure la stabilité pendant la synthèse jusqu'à l'étape finale de déprotection .

Science des matériaux

Le dérivé d'acide aminé peut être utilisé en science des matériaux pour modifier les propriétés de surface des matériaux. Par exemple, il peut être greffé sur des polymères pour introduire des fonctionnalités spécifiques ou pour modifier l'interaction du matériau avec son environnement .

Synthèse organique

Ce composé peut servir de brique de base en synthèse organique. Son groupe amino protégé et la présence d'une double liaison offrent des possibilités de modifications chimiques supplémentaires, telles que l'introduction d'autres groupes fonctionnels ou l'extension de la chaîne carbonée .

Bioconjugaison

Les techniques de bioconjugaison nécessitent souvent l'utilisation d'acides aminés protégés. Le groupe Boc dans ce composé permet des réactions sélectives sur d'autres parties de la molécule, ce qui est crucial pour attacher des biomolécules à des surfaces ou à d'autres grosses molécules .

Catalyse

Le groupe phényle du composé peut agir comme un ligand dans les systèmes catalytiques. Il peut stabiliser les catalyseurs métalliques ou participer à la formation de structures supramoléculaires qui sont importantes dans la catalyse .

Administration de médicaments

En raison de ses caractéristiques structurelles, ce composé peut être utilisé dans les systèmes d'administration de médicaments. Le groupe Boc peut être utilisé pour modifier temporairement les molécules de médicaments, les rendant plus hydrophobes ou en modifiant leur charge pour améliorer la perméabilité de la membrane cellulaire .

Matériaux thermoélectriques

Le groupe phényle du composé peut contribuer aux propriétés thermoélectriques des matériaux. Lorsqu'il est incorporé dans des polymères ou d'autres matériaux, il peut influencer la conductivité électrique et le coefficient de Seebeck, qui sont des paramètres importants dans les dispositifs thermoélectriques .

Mécanisme D'action

Target of Action

It is known that boc-protected amino acids are commonly used in peptide synthesis .

Mode of Action

Boc-(S)-3-Amino-(6-phenyl)-5-hexenoic acid is a Boc-protected amino acid. The Boc group serves as a protective group for the amino group during peptide synthesis . The Boc group can be removed under acidic conditions, revealing the free amino group for peptide bond formation .

Biochemical Pathways

It’s known that boc-protected amino acids play a crucial role in solid-phase peptide synthesis (spps), a common method for preparing peptides .

Result of Action

The primary result of the action of Boc-(S)-3-Amino-(6-phenyl)-5-hexenoic acid is the successful synthesis of peptides. The Boc group protects the amino group during the synthesis process, preventing unwanted side reactions. Once the peptide synthesis is complete, the Boc group can be removed to yield the desired peptide .

Action Environment

The action of Boc-(S)-3-Amino-(6-phenyl)-5-hexenoic acid is typically carried out in a controlled laboratory environment. Factors such as pH, temperature, and the presence of other reactants can influence the efficacy and stability of the compound. For instance, a high-temperature environment can facilitate the deprotection of Boc-protected amino acids .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: One common method involves the use of solid-phase peptide synthesis (SPPS), where the amino group is protected with a Boc group to prevent unwanted side reactions . The phenyl and hexenoic acid groups are then introduced through a series of coupling reactions, often using reagents such as carbodiimides and bases like piperidine .

Industrial Production Methods: In an industrial setting, the production of Boc-(S)-3-Amino-(6-phenyl)-5-hexenoic acid may involve large-scale SPPS or solution-phase synthesis. The process typically includes the protection of the amino group, followed by the sequential addition of the phenyl and hexenoic acid groups under controlled conditions

Propriétés

IUPAC Name |

(E,3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-6-phenylhex-5-enoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO4/c1-17(2,3)22-16(21)18-14(12-15(19)20)11-7-10-13-8-5-4-6-9-13/h4-10,14H,11-12H2,1-3H3,(H,18,21)(H,19,20)/b10-7+/t14-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEIROKVMYFFJKQ-RNVIBTMRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC=CC1=CC=CC=C1)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](C/C=C/C1=CC=CC=C1)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-bromo-2-[(E)-2-nitroethenyl]benzene](/img/structure/B1276523.png)